molecular formula C12H16O3 B14513848 2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 62590-85-6

2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B14513848
CAS No.: 62590-85-6
M. Wt: 208.25 g/mol
InChI Key: HKWCOOAJKFRYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound with a unique structure that includes a benzodioxine ring fused with an ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2-ethoxyethanol with a suitable precursor that contains the benzodioxine ring. One common method involves the use of ethylene oxide and ethanol to produce 2-ethoxyethanol, which is then reacted with a benzodioxine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as distillation, purification, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A related compound with similar solvent properties.

    2-Ethoxyethyl acetate: Another similar compound used in industrial applications.

Uniqueness

2-(2-Ethoxyethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring structure, which imparts specific chemical and physical properties that differentiate it from other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62590-85-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-ethoxyethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H16O3/c1-2-13-8-7-10-9-14-11-5-3-4-6-12(11)15-10/h3-6,10H,2,7-9H2,1H3

InChI Key

HKWCOOAJKFRYJP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1COC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.